(Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid
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Overview
Description
(Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazinyl group, a chloro-substituted ethoxy group, and an isophthalic acid moiety. Its distinct configuration makes it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-chloro-1-ethoxy-1,3-dioxobutane with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation with isophthalic acid: The hydrazone intermediate is then condensed with isophthalic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its hydrazinyl group can interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy as an anti-cancer agent, anti-inflammatory compound, or other therapeutic applications.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)terephthalic acid
- (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)benzoic acid
Uniqueness
Compared to similar compounds, (Z)-5-(2-(4-chloro-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)isophthalic acid stands out due to its specific substitution pattern and the presence of the isophthalic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[[(Z)-4-chloro-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O7/c1-2-24-14(23)11(10(18)6-15)17-16-9-4-7(12(19)20)3-8(5-9)13(21)22/h3-5,18H,2,6H2,1H3,(H,19,20)(H,21,22)/b11-10-,17-16? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPAHRZLACLYED-FOFJXYPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)N=NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\CCl)/O)/N=NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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